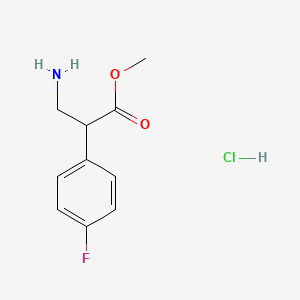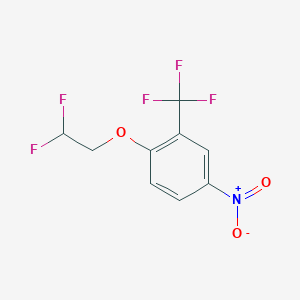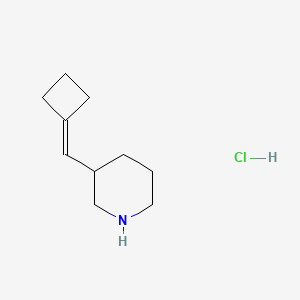
2-Chloro-5-fluorophenylacetyl chloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Applications in Environmental Remediation
A study explored the use of chlorine dioxide (ClO2) gas, potentially generated from compounds like 2-chloro-5-fluorophenylacetyl chloride, for the simultaneous removal of SO2 and NOx gases from flue gas. The research demonstrated that complete oxidation of NO to NO2 was achievable, and high removal efficiencies for SO2 and NOx were obtained under optimized conditions. This suggests the compound's potential utility in environmental remediation efforts, particularly in the treatment of industrial emissions (Dong-Seop Jin et al., 2006).
Organic Synthesis and Chemical Reactions
In another study, fluoroalkylsulfonyl chlorides, which can be related to the structure of 2-chloro-5-fluorophenylacetyl chloride, were utilized in Cu-catalyzed atom transfer radical addition reactions with electron-deficient alkenes. This process led to the formation of α-chloro-β-fluoroalkylcarbonyl products, highlighting the compound's potential application in creating complex organic molecules for various chemical industries (Xiaojun Tang & W. R. Dolbier, 2015).
Advanced Oxidation Processes
Research on the degradation of Acid Orange 7 dye in the presence of chloride ions using a cobalt/peroxymonosulfate advanced oxidation process identified the formation of chlorinated aromatic compounds, including those that might derive from reactions involving 2-chloro-5-fluorophenylacetyl chloride. This study underscores the role of such compounds in advanced oxidation processes for wastewater treatment and the implications of forming chlorinated byproducts (Ruixia Yuan et al., 2011).
Novel Synthetic Routes
A novel synthetic method was reported for producing 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound closely related to 2-chloro-5-fluorophenylacetyl chloride. This method, involving the Schiemann reaction, oxychlorination, and nitration, provides an alternative route for synthesizing key intermediates used in the production of pesticides. This highlights the compound's significance in developing new synthetic pathways in organic chemistry (Xiao-hua Du et al., 2005).
Fluorescent Amino Acid Synthesis
In a groundbreaking approach to study protein structure and dynamics, a genetically encoded fluorescent amino acid was synthesized, utilizing a strategy that may involve compounds akin to 2-chloro-5-fluorophenylacetyl chloride. This innovative method allows for the selective incorporation of fluorophores into proteins, facilitating biochemical and cellular studies of protein functions (D. Summerer et al., 2006).
Safety And Hazards
2-Chloro-5-fluorophenylacetyl chloride may cause an allergic skin reaction and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and keep away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
2-(2-chloro-5-fluorophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c9-7-2-1-6(11)3-5(7)4-8(10)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJNESGHLYIALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluorophenylacetyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B1433553.png)
![4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433554.png)
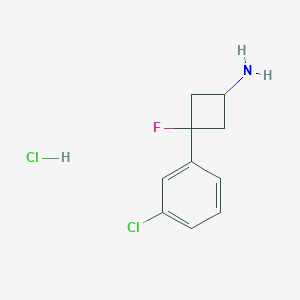
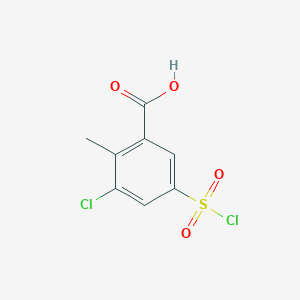
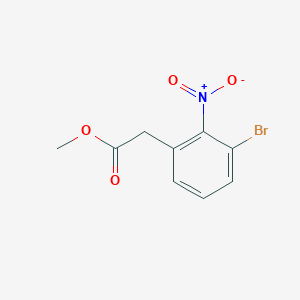
![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1433564.png)
![(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine](/img/structure/B1433565.png)
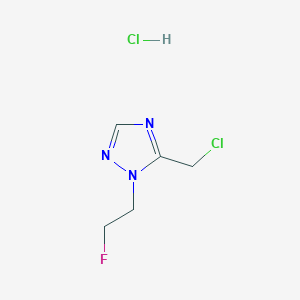

![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)
![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B1433573.png)
